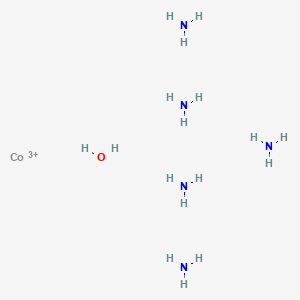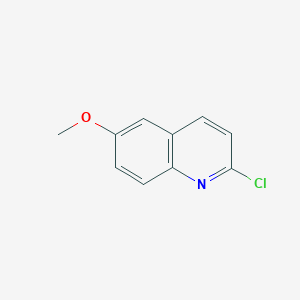![molecular formula C16H21N3O6 B088757 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide CAS No. 13698-42-5](/img/structure/B88757.png)
6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. The compound is a quinoxaline derivative and has been extensively studied for its potential therapeutic properties. In
Applications De Recherche Scientifique
6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide involves the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells, leading to their eventual death.
Effets Biochimiques Et Physiologiques
In addition to its potential as a therapeutic agent for cancer, 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, the compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide in lab experiments is its potential as a therapeutic agent for cancer. The compound has been extensively studied and has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity and adverse effects on normal cells.
Orientations Futures
There are various future directions for the study of 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, further studies are needed to explore the potential therapeutic applications of the compound in other areas, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the potential adverse effects of the compound on normal cells need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. The compound has shown promising results as a therapeutic agent for cancer and has various biochemical and physiological effects. However, further studies are needed to explore its potential applications in other areas and to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis method of 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide involves the reaction of quinoxaline-2-carboxylic acid with 2,3,4,5-tetrahydroxyvaleric acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with 2,3-dimethyl-1,4-dioxane-6-carboxylic acid and converted to the final product through a series of chemical steps.
Propriétés
Numéro CAS |
13698-42-5 |
|---|---|
Nom du produit |
6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide |
Formule moléculaire |
C16H21N3O6 |
Poids moléculaire |
351.35 g/mol |
Nom IUPAC |
6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H21N3O6/c1-7-3-9-10(4-8(7)2)19(16(25)13(18-9)15(17)24)5-11(21)14(23)12(22)6-20/h3-4,11-12,14,20-23H,5-6H2,1-2H3,(H2,17,24)/t11-,12+,14-/m0/s1 |
Clé InChI |
GHQNEPLXHNPTCF-SCRDCRAPSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)N)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)N)CC(C(C(CO)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)N)CC(C(C(CO)O)O)O |
Synonymes |
QN cpd quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




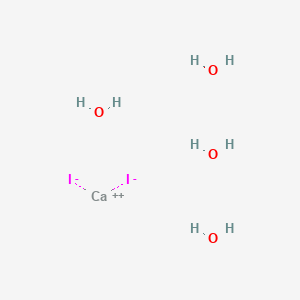
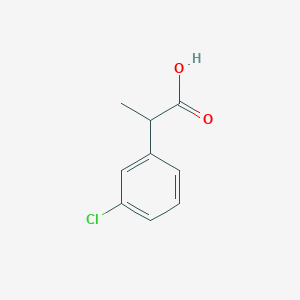
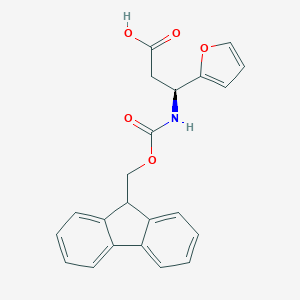
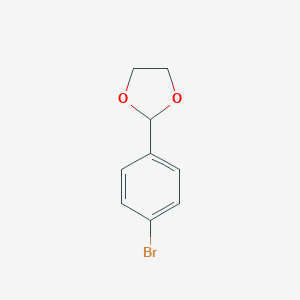
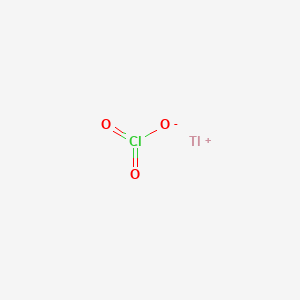

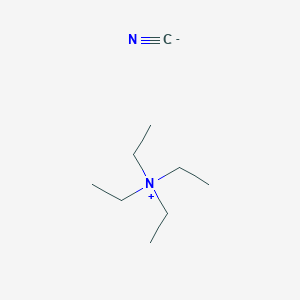
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)


